

# A Comparative Guide to PF-06835919 and Other Leading Ketohexokinase (KHK) Inhibitors

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## Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014

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The inhibition of ketohexokinase (KHK), the primary enzyme in fructose metabolism, has emerged as a promising therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D). This guide provides a detailed comparison of **PF-06835919**, a clinical-stage KHK inhibitor, with other notable KHK inhibitors in development, supported by experimental data.

## Performance Comparison of KHK Inhibitors

The following table summarizes the in vitro potency and preclinical pharmacokinetic profiles of **PF-06835919** and other selected KHK inhibitors.

Compound	Target(s)	IC50 (nM)	Pharmacokinetic Profile (in vivo, preclinical models)
PF-06835919	KHK-C	8.4[1]	Rat: Low clearance (0.4-1.3 mL/min/kg) and low volume of distribution (0.17-0.38 L/kg).[2][3] Orally available with high passive permeability.[4]
KHK-A	66[1]	Dog & Monkey: Low clearance and volume of distribution.[2][3]	
BI-9787	hKHK-A	12	Characterized by high permeability and favorable oral rat pharmacokinetics.[5]
hKHK-C	12.8		
GS-1291269	KHK-C	0.39[6]	Rat: Oral bioavailability of 110% (5 mg/kg dose), half-life of 4.5 hours, and clearance of 0.93 L/h/kg.[6]
Dog: Oral bioavailability of 198% (3 mg/kg dose), half-life of 8.2 hours, and clearance of 0.98 L/h/kg.[6]			
Cynomolgus Monkey: Oral bioavailability of 125% (5 mg/kg dose),			

half-life of 5.3 hours,  
and clearance of 0.69  
L/h/kg.[6]

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## Experimental Protocols

### In Vitro KHK Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro potency of KHK inhibitors by measuring ADP production, a direct product of the KHK enzymatic reaction.

#### Materials:

- Recombinant human KHK-C or KHK-A enzyme
- ATP
- Fructose
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Test compounds (inhibitors) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

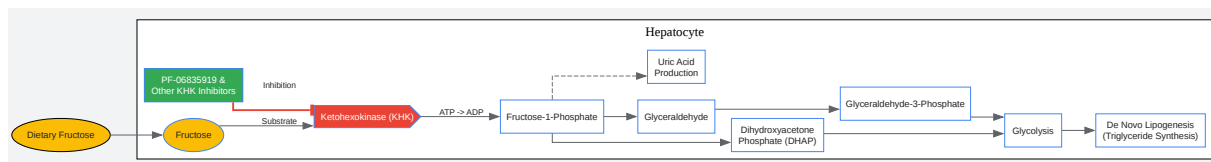
#### Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
- **Enzyme and Substrate Preparation:** Prepare a solution of KHK enzyme in assay buffer. Prepare a solution of ATP and fructose in assay buffer.

- **Reaction Initiation:** In the assay plate, add the test compound solution, followed by the KHK enzyme solution. Allow for a brief pre-incubation period (e.g., 15 minutes) at room temperature.
- **Start Reaction:** Initiate the enzymatic reaction by adding the ATP and fructose solution to each well.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
- **Reaction Termination and ADP Detection:**
  - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[\[7\]](#)
  - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature in the dark.[\[7\]](#)
- **Data Acquisition:** Measure the luminescence signal using a plate reader.
- **Data Analysis:** The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Visualizations

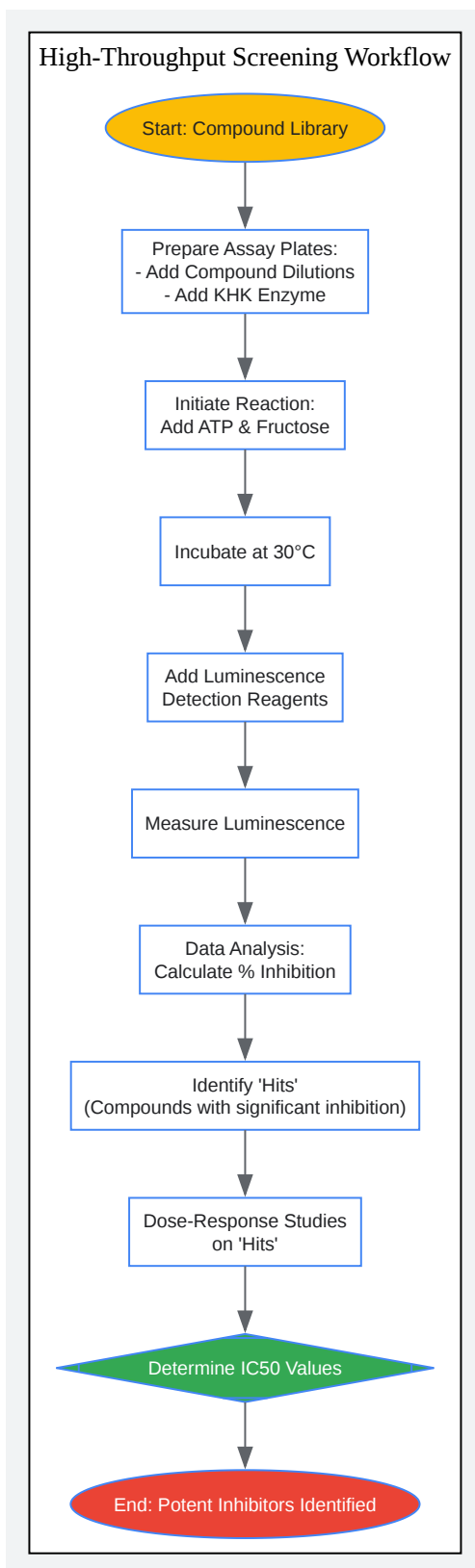
### Fructose Metabolism Pathway and Point of KHK Inhibition



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Caption: Fructose metabolism pathway and the inhibitory action of KHK inhibitors.

## Experimental Workflow for KHK Inhibitor Screening



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Caption: A typical workflow for high-throughput screening of KHK inhibitors.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Study of the ketohexokinase inhibitor PF-06835919 as a clinical cytochrome P450 3A inducer: Integrated use of oral midazolam and liquid biopsy - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. Discovery of BI-9787, a potent zwitterionic ketohexokinase inhibitor with oral bioavailability - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [[bioworld.com](https://bioworld.com)]
- 7. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
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